molecular formula C56H53N3 B1290699 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine CAS No. 249609-49-2

4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine

Cat. No.: B1290699
CAS No.: 249609-49-2
M. Wt: 768 g/mol
InChI Key: XPHQVAAGYDLYOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[di(3,5-xylyl)amino]-4’'-phenyltriphenylamine typically involves the reaction of 4-bromo-N,N-bis(3,5-dimethylphenyl)aniline with 4-phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[di(3,5-xylyl)amino]-4’'-phenyltriphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Bis[di(3,5-xylyl)amino]-4’'-phenyltriphenylamine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound functions primarily as a hole-transport material in electronic devices. It facilitates the movement of positive charge carriers (holes) through the organic layer, enhancing the efficiency of devices like OLEDs. The molecular structure allows for efficient charge transfer and stability under operational conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[di(3,5-xylyl)amino]-4’'-phenyltriphenylamine stands out due to its unique combination of high thermal stability, efficient charge transport properties, and ease of synthesis. These characteristics make it a preferred choice for various applications in organic electronics .

Properties

IUPAC Name

4-N,4-N-bis(3,5-dimethylphenyl)-1-N-[4-(N-(3,5-dimethylphenyl)-3,5-dimethylanilino)phenyl]-1-N-(4-phenylphenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H53N3/c1-38-26-39(2)31-53(30-38)58(54-32-40(3)27-41(4)33-54)51-22-18-49(19-23-51)57(48-16-14-47(15-17-48)46-12-10-9-11-13-46)50-20-24-52(25-21-50)59(55-34-42(5)28-43(6)35-55)56-36-44(7)29-45(8)37-56/h9-37H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHQVAAGYDLYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H53N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629235
Record name N~1~-([1,1'-Biphenyl]-4-yl)-N~1~-{4-[bis(3,5-dimethylphenyl)amino]phenyl}-N~4~,N~4~-bis(3,5-dimethylphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249609-49-2
Record name N~1~-([1,1'-Biphenyl]-4-yl)-N~1~-{4-[bis(3,5-dimethylphenyl)amino]phenyl}-N~4~,N~4~-bis(3,5-dimethylphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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